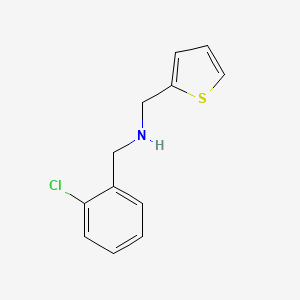

(2-Chlorophenyl)-N-(2-thienylmethyl)methanamine

Description

Contextualization within Substituted Amine and Heterocyclic Chemistry

Substituted amines are a broad class of organic compounds derived from ammonia (B1221849) by replacing one or more hydrogen atoms with organic substituents. The properties and reactivity of these amines are heavily influenced by the nature of these substituents. In the case of (2-Chlorophenyl)-N-(2-thienylmethyl)methanamine, the presence of both an aryl (2-chlorophenyl) and a heteroaryl (2-thienylmethyl) group imparts a unique electronic and steric environment to the amine functionality.

The 2-chlorophenyl group, with its electron-withdrawing chlorine atom, can influence the basicity of the amine. Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is represented here by the thiophene (B33073) ring. Thiophene is an aromatic five-membered heterocycle containing a sulfur atom, and its derivatives are known for a wide range of chemical and biological activities. The inclusion of the thiophene moiety in this molecule introduces specific reactivity patterns and potential for further functionalization.

Research Significance and Academic Objectives

The academic interest in compounds like this compound stems from their potential as building blocks in the synthesis of more complex molecules. The combination of a substituted benzylamine (B48309) framework with a thiophene ring is a structural motif found in various compounds with interesting pharmacological properties. Therefore, the primary academic objective in studying this compound would be to explore its synthetic accessibility and to characterize its physicochemical and spectroscopic properties. A thorough understanding of its reactivity would enable its use as a versatile intermediate in organic synthesis.

Scope of the Comprehensive Academic Investigation

This article aims to provide a comprehensive academic overview of this compound. The investigation will cover its probable synthetic routes, based on established methods for analogous secondary amines. Furthermore, its key chemical properties, including its expected reactivity and stability, will be discussed. Finally, a description of the expected spectroscopic data that would be used for its structural elucidation will be provided. It is important to note that while this article provides a scientifically grounded discussion, specific experimental data for this particular compound is not widely available in the public domain.

Detailed Research Findings

Synthesis and Manufacturing Processes

While a specific, documented synthesis for this compound is not readily found in the literature, its structure suggests that it can be synthesized through well-established methods for the preparation of secondary amines. A highly probable and widely used method is reductive amination .

This process would involve the reaction of 2-chlorobenzaldehyde (B119727) with 2-thienylmethylamine to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

A plausible reaction scheme is as follows:

Step 1: Imine Formation 2-chlorobenzaldehyde + 2-thienylmethylamine ⇌ (E/Z)-1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanimine + H₂O

Step 2: Reduction (E/Z)-1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanimine + [Reducing Agent] → this compound

Alternative synthetic strategies could include the nucleophilic substitution of 2-chlorobenzyl halide with 2-thienylmethylamine.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by its functional groups: the secondary amine, the 2-chlorophenyl ring, and the thiophene ring.

Basicity: The secondary amine nitrogen possesses a lone pair of electrons, rendering the molecule basic. It is expected to react with acids to form the corresponding ammonium (B1175870) salts. The basicity will be influenced by the electronic effects of the attached aryl and heteroaryl groups.

Reactivity of the Amine: The secondary amine can undergo various reactions typical of its class, such as acylation, alkylation, and oxidation.

Reactivity of the Aromatic Rings: Both the 2-chlorophenyl and thiophene rings can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on each ring will govern the position of substitution. The thiophene ring is generally more reactive towards electrophilic substitution than the benzene (B151609) ring.

Interactive Data Table: Predicted Chemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₂ClNS |

| Molecular Weight | 237.75 g/mol jk-sci.com |

| Appearance | Likely a solid or oil at room temperature |

| Basicity (pKb) | Estimated to be in the range of typical N-benzylamines |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data and Structural Elucidation

The definitive identification of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show characteristic signals for the protons on the aromatic and heteroaromatic rings, as well as the methylene (B1212753) protons of the benzyl (B1604629) and thienylmethyl groups. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the molecule.

¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present in the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would offer further structural information. The molecular ion peak [M]⁺ would be expected at m/z 237 (for ³⁵Cl) and 239 (for ³⁷Cl) in an approximate 3:1 ratio.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic rings.

Interactive Data Table: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (multiplets), CH₂ protons (singlets or doublets), NH proton (broad singlet) |

| ¹³C NMR | Signals for aromatic, heteroaromatic, and aliphatic carbons |

| Mass Spectrometry | Molecular ion peaks at m/z 237 and 239 |

| IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹) |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNS/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOTZYLTMQWWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Methodologies for 2 Chlorophenyl N 2 Thienylmethyl Methanamine

Established Synthetic Strategies for Substituted Methanamines

The formation of the target secondary amine can be achieved through several well-established methodologies for synthesizing substituted methanamines. These approaches focus on the efficient construction of the C-N bond.

Reductive Amination Approaches for Amine Synthesis

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. wikipedia.orgmdpi.com This process involves the reaction of a carbonyl compound, in this case, 2-chlorobenzaldehyde (B119727), with a primary amine, 2-thienylmethanamine. The reaction proceeds in two main steps:

Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (a Schiff base). This step is typically reversible and often catalyzed by mild acid. wikipedia.org

Reduction: The resulting imine is then reduced to the final secondary amine. This reduction can be performed in the same pot ("direct reductive amination") or in a subsequent step ("indirect reductive amination") after isolation of the imine. wikipedia.org

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding selectivity, reactivity, and mildness of reaction conditions. The choice of reagent is critical to selectively reduce the imine in the presence of the starting aldehyde. jove.com

Interactive Data Table: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; tolerates a wide range of functional groups; does not reduce the starting aldehyde. organic-chemistry.orgacs.orgresearchgate.net |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective under mildly acidic conditions (pH ~6-7) to protonate and activate the imine for reduction. jove.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (EtOH), Methanol (MeOH) | Utilizes catalysts like Palladium on Carbon (Pd/C); considered a "green" method but can sometimes lead to dehalogenation of the aryl chloride. wikipedia.org |

| α-Picoline-borane | Methanol (MeOH), Water (H₂O) | A mild and efficient reagent that can be used in various solvents, including water. organic-chemistry.org |

Nucleophilic Substitution Reactions in Amine Formation

An alternative pathway to (2-Chlorophenyl)-N-(2-thienylmethyl)methanamine is through a nucleophilic substitution reaction. This approach involves the reaction of an amine acting as a nucleophile with an alkyl halide. For this specific synthesis, the reaction would occur between 2-thienylmethanamine and a 2-chlorobenzyl halide (e.g., 2-chlorobenzyl chloride or bromide).

The mechanism is typically a bimolecular nucleophilic substitution (SN2), where the lone pair of electrons on the nitrogen atom of 2-thienylmethanamine attacks the electrophilic benzylic carbon of the 2-chlorobenzyl halide, displacing the halide leaving group.

A significant challenge with this method is the potential for overalkylation. The newly formed secondary amine product is often more nucleophilic than the starting primary amine, which can lead to it reacting with another molecule of the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. youtube.commnstate.edu To favor the desired monoalkylation, reaction conditions must be carefully controlled, for instance, by using a large excess of the primary amine. mnstate.edu

Alternative Coupling Methodologies for C-N Bond Formation

Modern organic synthesis offers advanced catalytic methods for C-N bond formation. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that forms a bond between an amine and an aryl halide. wikipedia.orglibretexts.org

While typically used to couple an amine with an aryl halide (attaching the nitrogen directly to the aromatic ring), this methodology is less direct for synthesizing a benzylic amine like the target compound. A hypothetical route could involve coupling 2-thienylmethanamine with 2-chlorotoluene, but this would require subsequent functionalization. A more direct, though unconventional, application would be the coupling of an organometallic reagent derived from 2-thienylmethanamine with 2-chlorobenzyl halide, though this is not a standard Buchwald-Hartwig protocol. The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgnumberanalytics.com The development of various generations of phosphine ligands has greatly expanded the scope and functional group tolerance of this reaction. wikipedia.org

Synthesis of the (2-Chlorophenyl) Moiety Precursors

The successful synthesis of the target molecule relies on the availability of a suitable (2-chlorophenyl) precursor, most commonly 2-chlorobenzaldehyde or a 2-chlorobenzyl halide. These are typically prepared from o-chlorotoluene.

Preparation of Halogenated Aromatic Intermediates

The primary starting material for the (2-chlorophenyl) moiety is o-chlorotoluene. The synthesis of 2-chlorobenzaldehyde, a key intermediate, can be achieved through several industrial methods. guidechem.comguidechem.com

One of the most common industrial routes is the free-radical chlorination of the methyl group of o-chlorotoluene to form 2-chlorobenzal chloride (o-chlorodichlorobenzyl), followed by hydrolysis. guidechem.comchemicalbook.com

Chlorination: o-chlorotoluene is reacted with chlorine gas under UV irradiation to produce a mixture of chlorinated products, with 2-chlorobenzal chloride being the main component. guidechem.com

Hydrolysis: The resulting 2-chlorobenzal chloride is then hydrolyzed to 2-chlorobenzaldehyde. This step can be catalyzed by acids like sulfuric acid or by metal salts such as ferric chloride and zinc chloride. guidechem.comprepchem.com

Another key intermediate, 2-chlorobenzyl chloride, can also be synthesized from o-chlorotoluene via controlled chlorination, stopping the reaction after the addition of one chlorine atom to the methyl group.

Functionalization Reactions of the Chlorophenyl Ring

The conversion of the relatively inert methyl group of o-chlorotoluene into a reactive functional group like an aldehyde represents a key functionalization of the chlorophenyl ring. Besides the chlorination/hydrolysis pathway, direct oxidation provides an alternative route.

Various oxidation methods have been developed:

Nitric Acid Oxidation: o-chlorotoluene can be oxidized using nitric acid, often in the presence of a catalyst like vanadium pentoxide. guidechem.com

Catalytic Oxidation: Direct oxidation using manganese dioxide (MnO₂) as a catalyst has been reported. guidechem.com

Continuous Oxidation: Modern methods involve the continuous oxidation of o-chlorotoluene using oxidants like hydrogen peroxide in the presence of metal ion complex catalysts in a tubular reactor, which allows for better control and efficiency. google.com

These functionalization reactions transform the readily available o-chlorotoluene into the versatile electrophilic partner required for the subsequent C-N bond-forming reactions.

Interactive Data Table: Synthesis Methods for 2-Chlorobenzaldehyde from o-Chlorotoluene

| Method | Key Reagents | Typical Yield | Notes |

| Chlorination followed by Hydrolysis | Cl₂, UV light; H₂SO₄ or FeCl₃/ZnCl₂ | ~92% (hydrolysis step) | Common industrial method; can produce by-products like o-chlorobenzoic acid. guidechem.com |

| Nitric Acid Oxidation | HNO₃, Vanadium Pentoxide | ~73% | A direct oxidation method. guidechem.com |

| Catalytic Oxidation | MnO₂ | ~72% | Involves a recyclable catalyst system. guidechem.com |

| Continuous Flow Oxidation | H₂O₂, Metal Catalysts | 35-42% | Offers mild conditions and high process safety. google.com |

Synthesis of the (2-Thienylmethyl) Moiety Precursors

The (2-thienylmethyl) moiety is a critical building block. Its synthesis begins with the functionalization of the thiophene (B33073) ring, followed by the introduction of a reactive group at the 2-position, such as an aldehyde or a halide, to facilitate the subsequent coupling reaction.

Thiophene is an aromatic heterocyclic compound that readily undergoes electrophilic substitution reactions, primarily at the C2 position. rroij.com This reactivity is fundamental to the synthesis of the required precursors. Various methods have been developed for the synthesis and derivatization of the thiophene ring.

Classical approaches include the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfidizing agent like phosphorus pentasulfide (P₄S₁₀). rroij.com The Gewald reaction offers another route, involving the condensation of two esters in the presence of elemental sulfur. rroij.com More modern methods often rely on the cyclization of functionalized alkynes, which allows for the regioselective construction of the substituted thiophene ring in a single, atom-economical step. nih.gov For pre-existing thiophene rings, derivatization can be achieved through reactions like Friedel-Crafts acylation to introduce acyl groups, or through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to attach various aryl or alkyl groups. nih.govorgsyn.org

To enable coupling with the amine fragment, the derivatized thiophene must be converted into a reactive precursor, typically thiophene-2-carboxaldehyde or a 2-thenyl halide.

Thiophene-2-carboxaldehyde is a versatile precursor that can be synthesized through several established methods. wikipedia.org One of the most common is the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride. orgsyn.org Alternatively, it can be prepared via the chloromethylation of thiophene, followed by subsequent oxidation. wikipedia.org Another patented method utilizes thiophene, solid phosgene, and N,N-dimethylformamide in a chlorobenzene (B131634) solvent. google.com The reaction of thiophene with dichloromethyl methyl ether in the presence of a Lewis acid like stannic chloride also yields the desired aldehyde. orgsyn.org

2-Thenyl halides , such as 2-thenyl chloride, are also key intermediates for N-alkylation reactions. acs.org These compounds can be prepared from 2-thenyl alcohol, which in turn can be synthesized by the reduction of thiophene-2-carboxaldehyde. The alcohol is then converted to the corresponding halide using standard halogenating agents. Direct chloromethylation of thiophene can also be a route to 2-thenyl chloride, though careful control of reaction conditions is necessary to avoid side reactions. wikipedia.org

| Precursor | Synthetic Method | Reagents | Key Features |

| Thiophene-2-carboxaldehyde | Vilsmeier-Haack Reaction | Thiophene, DMF, POCl₃ | Common, high-yield laboratory method. orgsyn.org |

| Thiophene-2-carboxaldehyde | Rieche Formylation | Thiophene, Dichloromethyl methyl ether, SnCl₄ | Lewis acid-catalyzed formylation. orgsyn.org |

| Thiophene-2-carboxaldehyde | Phosgene-based Synthesis | Thiophene, Solid Phosgene, DMF | An alternative industrial approach. google.com |

| 2-Thenyl Chloride | From 2-Thenyl Alcohol | 2-Thenyl alcohol, SOCl₂ or HCl | A standard two-step process via reduction of the aldehyde. |

| 2-Thenyl Chloride | Chloromethylation | Thiophene, Formaldehyde, HCl | A direct but potentially less selective method. wikipedia.org |

Strategic Coupling Reactions for this compound

The formation of the C-N bond between the (2-chlorophenyl)methyl and (2-thienylmethyl) fragments is the final and crucial step in the synthesis. This is typically achieved through either direct N-alkylation or reductive amination.

The reaction between an amine and an alkyl halide is a classic method for forming C-N bonds, known as N-alkylation. wikipedia.org In the context of synthesizing the target compound, this would involve the reaction of 2-chlorobenzylamine (B130927) with a 2-thenyl halide.

However, a significant challenge with the direct alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com

To circumvent this, an alternative and often more selective method is reductive amination . This process involves two main steps:

Reaction of the primary amine (2-chlorobenzylamine) with an aldehyde (thiophene-2-carboxaldehyde) to form an intermediate imine (a Schiff base).

In-situ reduction of the imine to the desired secondary amine. mdpi.com

This method is highly effective because it avoids the use of reactive alkyl halides and the issue of overalkylation is largely suppressed. masterorganicchemistry.com The reduction step can be carried out using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. mdpi.commdpi.com

The efficiency and yield of the coupling reaction are highly dependent on the chosen conditions. Optimization involves a systematic study of parameters such as solvent, temperature, catalyst, and base.

For N-alkylation reactions , the choice of base is critical. A non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (Hünig's base), is often employed to neutralize the HX acid produced during the reaction without competing with the amine nucleophile. researchgate.net Solvents like acetonitrile (B52724) are frequently used. researchgate.net

For reductive amination , the reaction can be performed in a variety of solvents, including methanol and ethanol, which are compatible with common reducing agents like NaBH₄. mdpi.comresearchgate.net In catalytic hydrogenations, the choice of catalyst (e.g., cobalt-based composites), hydrogen pressure, and temperature are key variables that must be optimized to achieve high yields and selectivity. mdpi.com

The following table illustrates a hypothetical optimization study for a generic N-alkylation reaction, demonstrating how solvent and base can influence the reaction outcome.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | THF | Triethylamine (B128534) | 25 | 45 |

| 2 | Acetonitrile | Triethylamine | 25 | 60 |

| 3 | Acetonitrile | K₂CO₃ | 50 | 75 |

| 4 | Acetonitrile | Hünig's Base | 50 | 85 |

| 5 | DMF | Hünig's Base | 50 | 82 |

After the reaction is complete, the target compound must be isolated from the reaction mixture and purified. A typical workup involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble byproducts. The organic layer is then dried and concentrated.

The most common method for purifying amines is flash column chromatography . However, the basic nature of amines can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of standard silica (B1680970) gel. biotage.com This interaction can cause significant peak tailing, poor separation, and in some cases, degradation or irreversible adsorption of the product onto the column. biotage.combiotage.com

Several strategies have been developed to mitigate these issues:

Mobile Phase Modification : A small amount of a competing base, such as triethylamine (1-2%) or ammonium hydroxide, is added to the eluent. biotage.comchemicalforums.com This base neutralizes the acidic sites on the silica, allowing the desired amine to elute more cleanly.

Amine-Functionalized Silica : Using a stationary phase where the silica has been chemically modified with amino groups (amine-silica) can provide excellent separation for basic compounds by minimizing the acid-base interactions. biotage.com

Reversed-Phase Chromatography : For polar amines, reversed-phase chromatography using a C18 column with an alkaline mobile phase (high pH) can be effective. At high pH, the amine is in its neutral, free-base form, increasing its retention and improving separation. biotage.com

| Purification Method | Stationary Phase | Typical Mobile Phase System | Advantages | Disadvantages |

| Standard Normal Phase | Silica Gel | Hexane/Ethyl Acetate | Readily available and inexpensive. | Strong peak tailing for basic amines. biotage.com |

| Modified Normal Phase | Silica Gel | Hexane/Ethyl Acetate + 1% Triethylamine | Significantly reduces tailing and improves peak shape. biotage.com | Triethylamine must be removed from fractions. |

| Amine-Functionalized Column | Amine-Silica Gel | Hexane/Ethyl Acetate | Excellent peak shape without mobile phase additives. biotage.com | More expensive than standard silica. |

| Reversed Phase | C18 Silica | Water/Acetonitrile + 0.1% Triethylamine | Effective for polar amines, avoids acidic silica. biotage.com | May require lyophilization to remove water. |

Yield Optimization and Scalability Considerations

The industrial production of this compound necessitates synthetic methodologies that are not only efficient in terms of chemical yield but are also robust, scalable, and economically viable. The optimization of reaction parameters is paramount to achieving these goals, minimizing waste, and ensuring a high-purity final product. The primary synthetic routes to this secondary amine are reductive amination and N-alkylation, each with its own set of variables that can be fine-tuned to maximize output and facilitate large-scale manufacturing.

Retrosynthetic Approach

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that lead to logical and commonly employed synthetic strategies. The disconnection of the C-N bond points to two main synthetic pathways:

Reductive Amination: This approach involves the formation of an imine intermediate from a primary amine and a carbonyl compound, followed by in-situ reduction. This can be achieved through two different pairings of starting materials:

Route A: 2-Chlorobenzaldehyde reacting with 2-Thienylmethanamine.

Route B: Thiophene-2-carboxaldehyde reacting with (2-Chlorophenyl)methanamine.

N-Alkylation: This classical method involves the reaction of a primary amine with an alkyl halide.

Route C: 2-Thienylmethanamine reacting with 2-Chlorobenzyl chloride.

Route D: (2-Chlorophenyl)methanamine reacting with 2-(chloromethyl)thiophene.

Yield Optimization in Reductive Amination

Reductive amination is a powerful and widely used method for C-N bond formation, often favored for its operational simplicity in one-pot procedures. researchgate.netwiserpub.com However, achieving high yields requires careful control over several reaction parameters to prevent the formation of side products, such as over-alkylation to a tertiary amine or the reduction of the starting aldehyde to an alcohol.

Key Optimization Parameters:

Reducing Agent: The choice of reducing agent is critical. Mild reducing agents are preferred as they selectively reduce the iminium ion without significantly affecting the carbonyl group of the aldehyde. Sodium borohydride (NaBH₄) is a cost-effective option, often yielding good results. nih.gov For more sensitive substrates or to improve selectivity, sodium triacetoxyborohydride (NaBH(OAc)₃) is frequently employed, although it is a more expensive reagent. Catalytic hydrogenation (e.g., using H₂/Pd-C) represents a greener and highly scalable alternative, though it may require specialized high-pressure equipment.

Solvent and pH: The reaction is typically carried out in protic solvents like methanol or ethanol. nih.gov The pH of the reaction medium is a crucial factor; slightly acidic conditions (pH 4-6) are generally optimal for imine formation. This can be achieved by the addition of a catalytic amount of acetic acid.

Temperature and Reaction Time: Reductive aminations are often performed at room temperature to minimize side reactions. The reaction time is dependent on the reactivity of the substrates and needs to be optimized to ensure complete conversion without product degradation.

Below is a table summarizing the influence of various parameters on the yield of reductive amination for the synthesis of secondary amines, based on general findings in the literature.

| Parameter | Condition | Expected Yield Range (%) | Scalability Considerations |

| Reducing Agent | Sodium Borohydride (NaBH₄) | 75-90 | Cost-effective, but may require careful control of addition to manage exotherms. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 85-98 | Higher cost, but offers excellent selectivity and milder reaction conditions, simplifying scale-up. | |

| Catalytic Hydrogenation (H₂/Pd-C) | 90-99 | Requires specialized high-pressure reactors; catalyst handling and recovery are key for cost-effectiveness. | |

| Solvent | Methanol / Ethanol | 80-95 | Common, low-cost solvents. Flammability is a primary safety concern on a large scale. |

| Dichloromethane (DCM) | 85-98 | Effective, but environmental and health concerns may limit its use in large-scale processes. | |

| pH | 4-6 (with catalytic acid) | 85-98 | Crucial for optimizing the rate of imine formation versus side reactions. Requires careful monitoring and control in large batches. |

| Neutral | 70-85 | Slower reaction rates may necessitate longer reaction times or higher temperatures. | |

| Temperature | 20-25 °C (Room Temperature) | 85-95 | Energy efficient and generally leads to cleaner reactions. Cooling may be required for large, exothermic batches. |

| 40-60 °C | 70-90 | May increase reaction rate but can also promote side product formation. Requires precise temperature control. |

Yield Optimization in N-Alkylation

Direct N-alkylation is another fundamental approach. The primary challenge in this method is preventing over-alkylation, where the desired secondary amine reacts further with the alkyl halide to form an undesired tertiary amine.

Key Optimization Parameters:

Stoichiometry: Utilizing a molar excess of the primary amine relative to the alkylating agent can statistically favor mono-alkylation and suppress the formation of the tertiary amine. The optimal ratio needs to be determined experimentally.

Base: A base is required to neutralize the hydrogen halide formed during the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often used. The choice of base can influence the reaction rate and selectivity.

Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used as they can effectively solvate the reactants and facilitate the SN2 reaction.

Temperature and Reaction Time: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote over-alkylation. Optimization is necessary to find a balance between a reasonable reaction time and high selectivity for the secondary amine product.

The following table outlines the impact of different conditions on the yield of N-alkylation for producing secondary amines.

| Parameter | Condition | Expected Yield Range (%) | Scalability Considerations |

| Amine:Alkyl Halide Ratio | 1.5 : 1 | 60-75 | Reduces over-alkylation but requires separation of excess starting amine. |

| 2 : 1 | 70-85 | Further improves selectivity; efficient recovery and recycling of the excess amine are crucial for scalability. | |

| 1 : 1 | 40-60 | High potential for the formation of tertiary amine byproducts, complicating purification. | |

| Base | Potassium Carbonate (K₂CO₃) | 70-90 | Inexpensive and effective. As a solid, it requires efficient stirring in large reactors. |

| Triethylamine (Et₃N) | 65-85 | Homogeneous reaction, but purification to remove the resulting triethylammonium (B8662869) salt is necessary. | |

| Solvent | Acetonitrile (MeCN) | 75-90 | Good solvent for SN2 reactions; ease of removal is advantageous. |

| Dimethylformamide (DMF) | 80-95 | Higher boiling point allows for higher reaction temperatures, but it is more difficult to remove. | |

| Temperature | 25-40 °C | 60-80 | Slower reaction rates but generally higher selectivity for the secondary amine. |

| 60-80 °C | 70-90 | Faster reaction, but increased risk of over-alkylation. Requires robust process control. |

Advanced Spectroscopic Characterization of 2 Chlorophenyl N 2 Thienylmethyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation

¹H NMR spectroscopy would provide crucial information on the number of different types of protons and their neighboring environments in (2-Chlorophenyl)-N-(2-thienylmethyl)methanamine. The spectrum would be expected to show distinct signals for the aromatic protons on both the 2-chlorophenyl and thiophene (B33073) rings, as well as signals for the methylene (B1212753) (-CH₂-) and amine (-NH-) protons.

The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the aromatic rings would appear in the downfield region (typically δ 6.0-8.0 ppm) due to the deshielding effect of the ring currents. The presence of the electron-withdrawing chlorine atom on the phenyl ring would further influence the precise chemical shifts of the adjacent protons. The protons of the thiophene ring would also resonate in the aromatic region.

The methylene protons adjacent to the nitrogen and the aromatic rings would likely appear as singlets or coupled signals in the range of δ 3.5-5.0 ppm. The single amine proton would be expected to show a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (Chlorophenyl) | 7.0 - 7.5 | m | - |

| Aromatic-H (Thienyl) | 6.9 - 7.4 | m | - |

| -CH₂- (Benzylic) | ~3.8 - 4.2 | s | - |

| -CH₂- (Thienylic) | ~4.0 - 4.4 | s | - |

| -NH- | 1.5 - 3.0 (variable) | br s | - |

(Note: 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet. The exact values would need to be determined experimentally.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic). For this compound, distinct signals would be expected for each carbon atom in the molecule.

The aromatic carbons of the chlorophenyl and thienyl rings would resonate in the downfield region of the spectrum (typically δ 110-150 ppm). The carbon atom bonded to the chlorine atom would have its chemical shift significantly influenced by the electronegativity of the halogen. The methylene carbons (-CH₂-) would appear in the upfield region (typically δ 40-60 ppm).

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C (Chlorophenyl) | 120 - 140 |

| Aromatic-C (Thienyl) | 120 - 145 |

| -CH₂- (Benzylic) | 50 - 60 |

| -CH₂- (Thienylic) | 45 - 55 |

(Note: The exact values would need to be determined experimentally.)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which protons are adjacent to each other. For instance, it would confirm the coupling patterns within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the different fragments of the molecule, such as the link between the methylene groups and the aromatic rings.

Heteronuclear NMR (e.g., ³¹P NMR for related derivatives)

For the specific compound this compound, which contains only C, H, N, S, and Cl, standard heteronuclear NMR techniques beyond ¹H and ¹³C are generally not applicable. However, if derivatives of this compound were synthesized to include other NMR-active nuclei, such as phosphorus-31, then ³¹P NMR would be a valuable tool for characterizing those specific derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Band Assignments for Characteristic Functional Groups

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

N-H Stretch: A moderate to weak absorption band would be expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. This band is often broad.

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ would indicate the C-H stretching vibrations of the aromatic rings.

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, would correspond to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups.

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region would be characteristic of the carbon-carbon double bond stretching within the phenyl and thiophene rings.

C-N Stretch: The stretching vibration of the C-N bond would likely appear in the 1020-1250 cm⁻¹ region.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, would be indicative of the C-Cl bond.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Weak, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

(Note: The exact peak positions and intensities would need to be determined experimentally.)

Analysis of Aromatic, Thiophene, and Amine Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule by probing its vibrational modes. The spectrum of this compound would be a composite of the vibrations from its three main functional parts: the 2-chlorophenyl ring, the thiophene ring, and the secondary amine group.

The aromatic 2-chlorophenyl ring would exhibit several characteristic vibrations. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations are expected to produce strong bands in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the benzene (B151609) ring (ortho-disubstituted) influences the pattern of weak overtone and combination bands in the 2000-1665 cm⁻¹ range and, more distinctly, the C-H out-of-plane bending ("oop") vibrations in the 900-675 cm⁻¹ region. libretexts.org For an ortho-disubstituted ring, a strong band is typically observed around 750 cm⁻¹. The C-Cl stretching vibration is also a key indicator, generally appearing as a strong band in the 800-600 cm⁻¹ range.

The thiophene ring , as a heteroaromatic system, has its own set of characteristic vibrations. Similar to the benzene ring, C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. iosrjournals.org The ring stretching vibrations, involving both C=C and C-S bonds, are typically observed in the 1550-1300 cm⁻¹ region. iosrjournals.orgjchps.com The position of these bands is sensitive to the substitution pattern on the thiophene ring. iosrjournals.org C-H in-plane and out-of-plane bending vibrations also produce characteristic absorptions.

The secondary amine (N-H) group provides some of the most diagnostic peaks. A secondary amine is characterized by a single, weak to medium N-H stretching band in the 3350-3310 cm⁻¹ region. orgchemboulder.comrockymountainlabs.comspectroscopyonline.com This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none. rockymountainlabs.comspectroscopyonline.com A broad N-H wagging vibration can also be observed for secondary amines in the 910-665 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for an aromatic-aliphatic amine would be expected in the 1335-1250 cm⁻¹ region. orgchemboulder.com

The following table summarizes the expected key vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3350 - 3310 (single, weak-medium) |

| Aromatic/Thiophene | C-H Stretch | 3100 - 3000 |

| Methylene (-CH₂-) | C-H Stretch | 2960 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Thiophene Ring | Ring Stretch | 1550 - 1300 |

| Secondary Amine | C-N Stretch | 1335 - 1250 |

| Chlorophenyl | C-Cl Stretch | 800 - 600 |

| Secondary Amine | N-H Wag | 910 - 665 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). measurlabs.commeasurlabs.comresearchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. measurlabs.com For this compound, the molecular formula is C₁₂H₁₂ClNS.

Using the exact masses of the most abundant isotopes (¹H = 1.007825, ¹²C = 12.000000, ³⁵Cl = 34.968853, ¹⁴N = 14.003074, ³²S = 31.972071), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value would be compared against a database of possible formulas to confirm the elemental composition. The presence of chlorine would also be indicated by a characteristic isotopic pattern, with the [M+2+H]⁺ peak (containing ³⁷Cl) having an intensity of approximately one-third that of the [M+H]⁺ peak (containing ³⁵Cl).

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₂ClNS |

| Monoisotopic Mass of Neutral Molecule [M] | 237.0379 |

| Monoisotopic Mass of Protonated Molecule [M+H]⁺ | 238.0457 |

| Isotopic Peak Ratio ([M+H]⁺ : [M+2+H]⁺) | ~ 3:1 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion or protonated molecule can break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this molecule, this could lead to the formation of a 2-chlorobenzyl cation (m/z 125) or a thienylmethyl cation (m/z 97), with the charge remaining on the respective fragment.

Another likely fragmentation involves the cleavage of the C-N bond, which is characteristic of benzylamines. nih.govnih.govresearchgate.net This could result in the formation of a stabilized 2-chlorobenzyl cation (m/z 125, containing the ³⁵Cl isotope) or a thienylmethyl cation (m/z 97). The 2-chlorobenzyl cation would exhibit the characteristic 3:1 isotopic pattern for chlorine. The direct dissociation to yield a benzyl-type cation at m/z 91 is a common pathway for benzylamines. nih.gov

The following table outlines some of the plausible fragments and their expected mass-to-charge ratios.

| Proposed Fragment | Structure | Expected m/z (for ³⁵Cl) |

| [C₇H₆Cl]⁺ | 2-Chlorobenzyl cation | 125 |

| [C₅H₅S]⁺ | Thienylmethyl cation | 97 |

| [C₇H₇]⁺ | Tropylium ion (from benzyl (B1604629) fragment) | 91 |

| [C₄H₄S]⁺• | Thiophene radical cation | 84 |

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and detailed information about the molecular structure of a compound in the solid state. creative-biostructure.comfiveable.mecarleton.edu This technique can determine the exact spatial coordinates of each atom, leading to the precise measurement of bond lengths, bond angles, and torsional angles. carleton.eduulisboa.pt

For this compound, an SC-XRD analysis would reveal the conformation of the molecule, including the relative orientations of the 2-chlorophenyl and thiophene rings with respect to the central aminomethylene bridge. It would also provide insights into intermolecular interactions, such as hydrogen bonding involving the amine N-H group, and π-π stacking between the aromatic and heteroaromatic rings, which dictate how the molecules pack together to form a crystal. ulisboa.pt To perform this analysis, a high-quality single crystal of the compound would be required. fiveable.me

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. carleton.eduucmerced.eduwikipedia.org Instead of a single crystal, a finely ground powder of the material is used, which contains a vast number of tiny, randomly oriented crystallites. carleton.edu The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline phase. malvernpanalytical.com PXRD is primarily used for phase identification by comparing the experimental pattern to a database of known patterns. ucmerced.edumalvernpanalytical.com For this compound, PXRD could be used to:

Confirm the identity of a synthesized batch by matching its pattern to a reference.

Assess the purity of the sample, as the presence of crystalline impurities would result in additional peaks in the diffractogram.

Identify different polymorphic forms (polymorphs), which are different crystal structures of the same compound.

Provide information on the unit cell parameters of the crystal lattice if the pattern can be successfully indexed. carleton.edu

Other Advanced Spectroscopic Techniques

Further elucidation of the molecular structure and electronic properties of this compound is facilitated by other advanced spectroscopic methods, including Raman and UV-Vis spectroscopy. These techniques provide complementary information to nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy by probing vibrational modes and electronic transitions within the molecule.

Raman Spectroscopy

Raman spectroscopy is a powerful analytical technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structural composition and molecular symmetry. While specific experimental Raman data for this compound is not widely available in published literature, the expected spectral features can be inferred from the analysis of its constituent functional groups: the 2-chlorophenyl ring, the thiophene ring, and the secondary amine linkage.

The Raman spectrum of this compound is anticipated to be rich and complex, with characteristic bands arising from each of these moieties. The vibrational modes of the 2-chlorophenyl group are expected to produce distinct signals. For instance, the C-Cl stretching vibration typically appears in the lower frequency region of the spectrum. A comparative analysis of polychlorinated benzenes suggests that vibrations involving chlorine substituents are often found in the 100–400 cm⁻¹ range. mdpi.com Furthermore, the characteristic ring breathing modes and C-C stretching vibrations of the benzene ring are expected to be present, with their exact positions influenced by the chlorine substituent. Studies on hexachlorobenzene, for example, show C-C stretching vibrations around 1523 cm⁻¹. mdpi.com

The thiophene ring also contributes a unique set of vibrational bands. Research on oligothiophenes and polythiophene has shown that Raman spectroscopy is highly sensitive to the conformation and chain length of these structures. mdpi.com Key vibrational modes for the thiophene ring include C=C stretching, C-S stretching, and C-H bending. The C=C stretching vibrations in thiophene derivatives are typically observed in the 1400-1500 cm⁻¹ region. The position and intensity of these bands can provide information about the electronic environment and conjugation within the thiophene moiety.

Table 1: Expected Characteristic Raman Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C-Cl Stretch | 100 - 400 | 2-Chlorophenyl |

| Thiophene Ring Deformation | 600 - 800 | Thiophene |

| Benzene Ring Breathing | ~990 - 1010 | 2-Chlorophenyl |

| C-S Stretch | 650 - 750 | Thiophene |

| C-N Stretch | 1100 - 1300 | Amine Linker |

| C=C Stretch (Thiophene) | 1400 - 1500 | Thiophene |

| C=C Stretch (Benzene) | ~1520 - 1600 | 2-Chlorophenyl |

| C-H Bending | 1200 - 1450 | Aromatic and Aliphatic |

| C-H Stretch | 2850 - 3100 | Aromatic and Aliphatic |

Note: The values in this table are approximate and are based on data from related compounds and general spectroscopic principles. Actual experimental values may vary.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the electronic structure, including the presence of chromophores and the extent of conjugation. For this compound, the primary chromophores are the 2-chlorophenyl and thiophene rings.

The electronic spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The presence of the chlorine atom on the phenyl ring and the sulfur atom in the thiophene ring can influence the energy of these transitions through inductive and resonance effects.

The nitrogen atom of the secondary amine group possesses a lone pair of electrons (n electrons). Consequently, weaker intensity n → π* transitions, resulting from the excitation of a non-bonding electron to an antibonding π* orbital of the aromatic rings, may also be observed. These transitions are often submerged under the more intense π → π* bands.

While direct experimental UV-Vis spectra for this compound are not readily found in the literature, data from related aromatic amines and thiophene derivatives can provide an estimation of the expected absorption maxima (λmax). For instance, studies on various aromatic compounds show that electronic transitions can be calculated using time-dependent density functional theory (TD-DFT). scielo.org.zaresearchgate.net The oxidation of 2-diphenylamino-substituted thiophenes has been studied using UV/Vis/NIR spectroelectrochemistry, revealing the electronic structure of the resulting species. nih.gov

Table 2: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax Range (nm) | Associated Chromophore |

|---|---|---|

| n → π* | 280 - 350 | N-atom lone pair to aromatic π* |

| π → π* | 240 - 280 | Phenyl and Thienyl rings |

| π → π* | 200 - 240 | Phenyl and Thienyl rings |

Note: The λmax values presented are estimations based on the analysis of similar chromophoric systems and theoretical considerations. The solvent used for analysis can also significantly influence the position of the absorption bands.

Computational and Theoretical Investigations of 2 Chlorophenyl N 2 Thienylmethyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed investigation of molecular systems. These calculations solve the Schrödinger equation, or a simplified form of it, for a given molecule to determine its electronic structure and other properties. For a molecule like (2-Chlorophenyl)-N-(2-thienylmethyl)methanamine, which contains multiple functional groups and conformational flexibility, these methods are invaluable.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a broad range of molecular systems.

One of the primary applications of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure in the ground state. This process yields crucial data such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available in the cited literature, DFT calculations can provide a highly reliable prediction of its geometry. For instance, studies on similar molecules containing chlorophenyl rings show good agreement between DFT-calculated geometries and experimental X-ray diffraction data. nih.govnih.gov

Illustrative Data Table for Optimized Geometry: The following data is a hypothetical representation of optimized geometric parameters for this compound, calculated using a common DFT method like B3LYP with a 6-311++G(d,p) basis set.

| Parameter | Atom Connection | Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| C-N | 1.47 Å | |

| N-H | 1.01 Å | |

| C-S (Thiophene) | 1.72 Å | |

| Bond Angle | C-N-C | 112.5° |

| Cl-C-C (Aromatic) | 119.8° | |

| Dihedral Angle | C-C-N-C | 178.5° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. Methods like Hartree-Fock (HF) fall into this category. While DFT is formally an ab initio method, in practice, it uses approximations (functionals) derived from fitting to experimental or more accurate data.

Ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) are often more computationally expensive than DFT but can provide higher accuracy for certain properties. They are particularly useful for systems where standard DFT functionals may not perform well. For this compound, these methods could be used to benchmark DFT results and provide a more precise description of its electronic structure and electron correlation effects.

This compound is a flexible molecule with several rotatable single bonds, particularly around the central amine group. This flexibility means it can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable of these conformers, which correspond to energy minima on the potential energy surface.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the energy at each step. The resulting low-energy structures represent the most likely shapes the molecule will adopt. Identifying the global energy minimum is crucial as it represents the predominant conformation of the molecule, which in turn dictates its reactivity and interactions.

Illustrative Table of Conformational Energies: This table presents hypothetical relative energies for different conformers of the molecule.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability |

| 1 | 180° (anti) | 0.00 | Most Stable |

| 2 | 65° (gauche) | 1.85 | Less Stable |

| 3 | -68° (gauche) | 1.90 | Less Stable |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This gap is also related to the molecule's electronic conductivity and optical properties. For this compound, the electron-rich thiophene (B33073) ring is expected to contribute significantly to the HOMO, while the electron-withdrawing chlorophenyl group would likely influence the LUMO.

Illustrative Table of FMO Properties: Quantum chemical parameters derived from hypothetical HOMO and LUMO energies.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -1.15 |

| Energy Gap | ΔE | 5.10 |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 |

| Electronegativity (χ) | (I + A) / 2 | 3.70 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. dergipark.org.tr

The MEP map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen, sulfur, and chlorine atoms, highlighting them as nucleophilic centers. Conversely, the hydrogen atom attached to the amine group would exhibit a positive potential (blue), marking it as an electrophilic site.

Theoretical vibrational frequency calculations, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.

These theoretical spectra are immensely useful for interpreting experimental results. By comparing the calculated frequencies with the peaks observed in an experimental FT-IR or FT-Raman spectrum, chemists can confidently assign specific vibrational modes to the measured signals. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational methods and to improve agreement with experimental data. nih.gov

Illustrative Table of Vibrational Frequencies: A comparison of hypothetical calculated frequencies for key functional groups with typical experimental ranges.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 | 3385 |

| Aromatic C-H Stretch | Phenyl & Thienyl | 3000 - 3100 | 3060 |

| Aliphatic C-H Stretch | Methylene (B1212753) (-CH₂-) | 2850 - 2960 | 2925 |

| C=C Aromatic Stretch | Phenyl & Thienyl | 1450 - 1600 | 1580, 1475 |

| C-S Stretch | Thiophene | 600 - 800 | 715 |

| C-Cl Stretch | Chlorophenyl | 650 - 850 | 750 |

Computational and Theoretical Investigation Data Not Available for this compound

A thorough review of available scientific literature and chemical databases reveals a lack of published research on the specific computational and theoretical properties of the compound this compound. While the compound is cataloged and its basic chemical identity is known, detailed structural and electronic analyses as requested are not present in the public domain.

The generation of the specified article requires precise data derived from experimental crystal structures and subsequent computational analysis. Specifically, data points for Hirshfeld surface analysis, two-dimensional fingerprint plots, energy frameworks, and global chemical reactivity parameters are contingent upon prior synthesis, crystallization, and in-depth computational studies of the molecule.

Searches for crystal structure data, which is the foundational requirement for the requested analyses of intermolecular interactions, have not yielded any results for this compound. Consequently, it is not possible to provide scientifically accurate information for the following sections:

Chemical Reactivity Prediction and Mechanistic Insights

Global Chemical Reactivity Parameters (e.g., Ionization Potential, Electron Affinity, Chemical Hardness, Chemical Softness, Electrophilicity Index)

Without access to peer-reviewed research detailing these specific computational investigations for this exact compound, any attempt to generate the requested content would result in fabrication and scientific inaccuracy. Therefore, in adherence with the principles of providing factual and non-hallucinatory information, the article cannot be created.

Local Reactivity Descriptors (e.g., Fukui Functions)

In the realm of computational chemistry, local reactivity descriptors are crucial tools for predicting the most probable sites for chemical reactions within a molecule. One of the most widely used descriptors is the Fukui function, which is derived from conceptual density functional theory (DFT). The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.

For this compound, calculating Fukui functions would allow for the identification of atoms most susceptible to different types of chemical attack. There are three main types of Fukui functions:

f+(r): This function describes the reactivity towards a nucleophilic attack (attack by an electron-rich species). A higher value of f+(r) on an atom indicates a more favorable site for accepting an electron.

f-(r): This function indicates the reactivity towards an electrophilic attack (attack by an electron-deficient species). A higher value of f-(r) on an atom suggests it is a more likely site for donating an electron.

f0(r): This function is used to predict sites for radical attacks.

To determine these functions for this compound, quantum chemical calculations would be performed to obtain the electron densities of the neutral molecule (N), the molecule with one extra electron (N+1, the anion), and the molecule with one less electron (N-1, the cation). The condensed Fukui functions, which provide a value for each atomic site, can then be calculated using the following approximations:

For nucleophilic attack: fk+ = qk(N+1) - qk(N)

For electrophilic attack: fk- = qk(N) - qk(N-1)

For radical attack: fk0 = [qk(N+1) - qk(N-1)] / 2

Where qk is the electron population of atom k.

The following table illustrates the type of data that would be generated from such a computational study. The values presented are hypothetical and for illustrative purposes only, as specific research on this compound is not publicly available.

Interactive Table: Hypothetical Condensed Fukui Functions for Key Atoms in this compound

| Atom/Group | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) | Predicted Reactivity |

| N (Amine) | 0.08 | 0.15 | 0.115 | High susceptibility to electrophilic attack. |

| C (Thiophene ring) | 0.12 | 0.05 | 0.085 | Potential site for nucleophilic attack. |

| C-Cl (Chlorophenyl) | 0.09 | 0.07 | 0.08 | Moderate reactivity towards various attacks. |

| S (Thiophene ring) | 0.06 | 0.10 | 0.08 | Susceptible to electrophilic attack. |

Reaction Pathway Modeling

Reaction pathway modeling is a computational technique used to elucidate the mechanism of a chemical reaction. It involves mapping the potential energy surface (PES) of the reacting system to identify the transition states and intermediates that connect the reactants to the products. This modeling provides valuable insights into the reaction's feasibility, kinetics, and selectivity.

For this compound, reaction pathway modeling could be employed to study various transformations, such as N-alkylation, oxidation, or reactions involving the aromatic rings. The process would typically involve:

Identification of Reactants and Products: Defining the starting materials and the expected products of the reaction.

Locating Stationary Points: Using quantum chemical methods, the geometries of the reactants, products, any intermediates, and transition states are optimized.

Frequency Calculations: These calculations are performed to characterize the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state is correct.

By modeling these pathways, researchers can determine the activation energy (the energy barrier that must be overcome for the reaction to occur), which is crucial for understanding the reaction rate.

Thermochemical Properties and Stability

Computational chemistry provides a powerful means to calculate the thermochemical properties of molecules, offering insights into their stability and behavior under various conditions.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The key thermochemical properties that can be calculated for this compound are:

Enthalpy (H): A measure of the total energy of a system. The enthalpy of formation (ΔHf) is a particularly important value, representing the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Entropy (S): A measure of the disorder or randomness of a system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process. The change in Gibbs free energy (ΔG) for a reaction is given by the equation ΔG = ΔH - TΔS, where T is the temperature. A negative ΔG indicates a spontaneous process.

These properties are typically calculated using statistical mechanics based on the results of quantum chemical calculations, specifically the optimized molecular geometry and vibrational frequencies.

The following table provides an illustrative example of the kind of thermochemical data that would be obtained for this compound from computational analysis. The values are hypothetical.

Interactive Table: Hypothetical Calculated Thermochemical Properties of this compound at 298.15 K

| Property | Value | Units |

| Enthalpy of Formation (ΔHf) | 150.5 | kJ/mol |

| Standard Entropy (S°) | 450.2 | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf) | 280.8 | kJ/mol |

Thermodynamic Stability and Kinetic Feasibility

The calculated thermochemical properties can be used to assess the thermodynamic stability of this compound. A lower enthalpy of formation generally suggests greater stability. The Gibbs free energy of formation provides a direct measure of the compound's stability relative to its constituent elements.

Furthermore, these calculations are essential for evaluating the kinetic feasibility of reactions involving this compound. The kinetic feasibility is determined by the activation energy (ΔG‡), which is the difference in Gibbs free energy between the reactants and the transition state. A lower activation energy implies a faster reaction rate and thus greater kinetic feasibility.

Chemical Reactivity and Derivatization of 2 Chlorophenyl N 2 Thienylmethyl Methanamine

Reactions Involving the Amine Functionality

The secondary amine group in (2-Chlorophenyl)-N-(2-thienylmethyl)methanamine is a key functional handle for derivatization. Its nucleophilic character allows it to participate in a variety of bond-forming reactions at the nitrogen atom.

The nitrogen atom of the secondary amine is nucleophilic and readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions are fundamental in organic synthesis for modifying the electronic and steric properties of the amine. chemistryviews.org

Acylation: The reaction with acylating agents, such as acyl chlorides or carboxylic anhydrides, in the presence of a base (to neutralize the HCl byproduct), yields the corresponding N-substituted amide. The general transformation is depicted below:

This compound + R-COCl → N-(2-Chlorophenylmethyl)-N-(2-thienylmethyl)acetamide

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) affords the corresponding sulfonamide. This reaction is often used to introduce robust and crystalline functional groups. researchgate.net

The table below provides examples of common acylating and sulfonylating agents and the products formed upon reaction with this compound.

| Reagent Type | Example Reagent | Reagent Structure | Product Class | Product Structure |

| Acyl Chloride | Acetyl chloride | CH₃COCl | Amide | |

| Carboxylic Anhydride | Acetic anhydride | (CH₃CO)₂O | Amide | |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Sulfonamide | |

| Sulfonyl Chloride | Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Sulfonamide |

The structures in the table are illustrative representations of the product classes.

The nitrogen atom can also undergo alkylation and arylation, leading to the formation of tertiary amines.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This is a standard SN2 reaction where the amine acts as the nucleophile. The reaction converts the secondary amine into a tertiary amine, and if excess alkylating agent is used, can proceed to form a quaternary ammonium (B1175870) salt. evitachem.com

Arylation: Introducing an additional aryl group onto the nitrogen atom (N-arylation) is more complex and typically requires metal-catalyzed cross-coupling conditions, such as the Buchwald-Hartwig amination. While this reaction is more commonly used to form the initial C-N bond, it can, under certain conditions, be applied to arylate secondary amines.

| Reaction Type | Example Reagent | Conditions | Product Class |

| N-Alkylation | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Tertiary Amine |

| N-Arylation | Phenyl bromide (C₆H₅Br) | Pd catalyst, Ligand, Base | Tertiary Amine |

The reaction of amines with aldehydes and ketones is a cornerstone of C=N bond formation. However, the product outcome depends critically on whether a primary or secondary amine is used.

Primary amines react with carbonyl compounds to form neutral imines, also known as Schiff bases. masterorganicchemistry.com In contrast, this compound, being a secondary amine, reacts with aldehydes and ketones to form a positively charged iminium ion. libretexts.org This reaction typically begins with the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of the C=N⁺ double bond of the iminium cation. libretexts.org

If the aldehyde or ketone possesses an α-hydrogen, the iminium ion can be deprotonated by a base to form a neutral enamine, which is an alkene adjacent to an amine. The iminium-enamine tautomerism is a key reactive pathway for functionalizing the α-carbon of carbonyl compounds. libretexts.org

Reactions Involving the Chlorophenyl Moiety

The 2-chlorophenyl ring offers a different set of opportunities for derivatization, primarily centered around the carbon-chlorine bond. The chlorine atom can be replaced through nucleophilic substitution or engaged in powerful metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the chlorine atom with a nucleophile. The standard SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. chemistrysteps.comyoutube.com

However, this reaction is typically efficient only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) at positions ortho or para to the leaving group. masterorganicchemistry.com The this compound molecule lacks such activating groups on its chlorophenyl ring. Consequently, subjecting it to common nucleophiles (e.g., -OH, -OR, -NH₂) under standard conditions is unlikely to result in substitution via the SNAr mechanism. nih.gov

Substitution can be forced under very harsh conditions (high temperature and pressure) or by using extremely strong bases like sodium amide (NaNH₂). youtube.com These conditions can promote an elimination-addition mechanism that proceeds through a highly reactive benzyne (B1209423) intermediate, which is a different pathway from the classical SNAr addition-elimination mechanism. chemistrysteps.comyoutube.com

A more versatile and widely used strategy for modifying the chlorophenyl ring involves transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org Palladium catalysts, in particular, are exceptionally effective at activating the C-Cl bond, enabling the formation of new carbon-carbon bonds under relatively mild conditions. wikipedia.orgwikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is a robust method for forming biaryl structures or attaching alkyl and vinyl groups.

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, typically with high stereoselectivity. organic-chemistry.orgsynarchive.com

Sonogashira Coupling: This reaction creates a C-C bond between the aryl chloride and a terminal alkyne. It is catalyzed by palladium and typically requires a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a premier method for synthesizing arylalkynes. beilstein-journals.org

The table below summarizes these key cross-coupling reactions for the derivatization of the chlorophenyl moiety.

| Reaction Name | Coupling Partner | Example Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester | Phenylboronic acid (C₆H₅B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl derivative |

| Heck-Mizoroki | Alkene | Styrene (C₆H₅CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Stilbene derivative |

| Sonogashira | Terminal Alkyne | Phenylacetylene (C₆H₅C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Arylalkyne derivative |